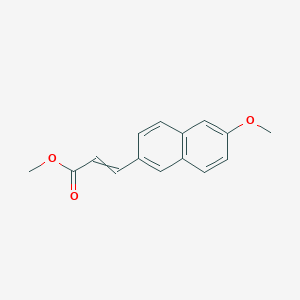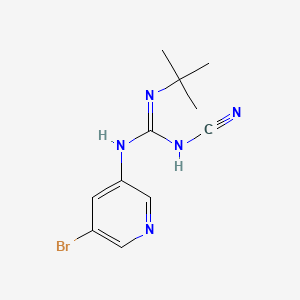
1-(5-bromopyridin-3-yl)-2-tert-butyl-3-cyanoguanidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(5-Bromopyridin-3-yl)-2-tert-butyl-3-cyanoguanidine is a chemical compound that belongs to the class of guanidines It features a bromopyridine moiety, a tert-butyl group, and a cyanoguanidine group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-bromopyridin-3-yl)-2-tert-butyl-3-cyanoguanidine typically involves the following steps:
Starting Materials: The synthesis begins with 5-bromopyridine and tert-butyl cyanoguanidine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.
Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. This includes the use of automated reactors and continuous flow systems to ensure consistent product quality.
化学反应分析
Types of Reactions
1-(5-Bromopyridin-3-yl)-2-tert-butyl-3-cyanoguanidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom in the pyridine ring can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the cyanoguanidine group.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by a different aryl or alkyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride or potassium carbonate in solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids or esters.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an aminopyridine derivative, while a Suzuki-Miyaura coupling reaction would produce a biaryl compound.
科学研究应用
1-(5-Bromopyridin-3-yl)-2-tert-butyl-3-cyanoguanidine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological and inflammatory diseases.
Materials Science: The compound is explored for its potential use in the development of advanced materials, including polymers and nanomaterials.
Biological Studies: It is used in studies investigating enzyme inhibition and receptor binding, contributing to the understanding of biochemical pathways.
Industrial Applications: The compound is utilized in the synthesis of specialty chemicals and intermediates for various industrial processes.
作用机制
The mechanism of action of 1-(5-bromopyridin-3-yl)-2-tert-butyl-3-cyanoguanidine involves its interaction with specific molecular targets. The bromopyridine moiety can bind to enzyme active sites or receptor binding pockets, while the cyanoguanidine group can form hydrogen bonds and electrostatic interactions. These interactions can modulate the activity of enzymes or receptors, leading to the desired biological effects.
相似化合物的比较
Similar Compounds
1-(5-Bromopyridin-3-yl)methanamine: This compound features a similar bromopyridine moiety but with a methanamine group instead of a cyanoguanidine group.
5-Bromopyridine-3-acetonitrile: This compound has a bromopyridine moiety with an acetonitrile group.
1-(5-Bromo-3-pyridyl)piperazine: This compound includes a bromopyridine moiety and a piperazine ring.
Uniqueness
1-(5-Bromopyridin-3-yl)-2-tert-butyl-3-cyanoguanidine is unique due to the presence of the tert-butyl and cyanoguanidine groups, which confer distinct chemical and biological properties. These groups enhance its stability and reactivity, making it a valuable compound for various applications.
属性
CAS 编号 |
60560-09-0 |
|---|---|
分子式 |
C11H14BrN5 |
分子量 |
296.17 g/mol |
IUPAC 名称 |
1-(5-bromopyridin-3-yl)-2-tert-butyl-3-cyanoguanidine |
InChI |
InChI=1S/C11H14BrN5/c1-11(2,3)17-10(15-7-13)16-9-4-8(12)5-14-6-9/h4-6H,1-3H3,(H2,15,16,17) |
InChI 键 |
IKQBUILEMPVYFM-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)N=C(NC#N)NC1=CC(=CN=C1)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



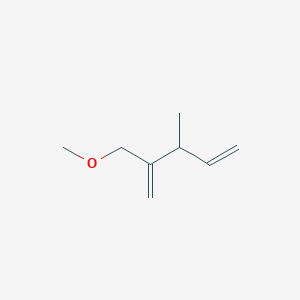
![2,2'-[(1-Hydroxybutan-2-yl)azanediyl]diacetic acid](/img/structure/B14621533.png)
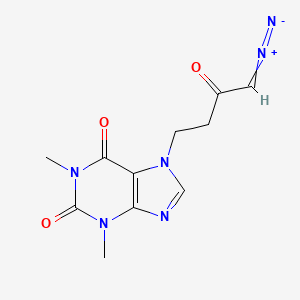
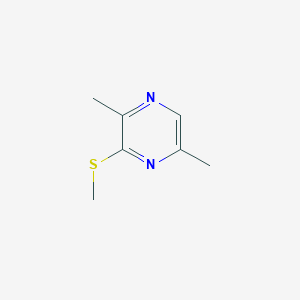

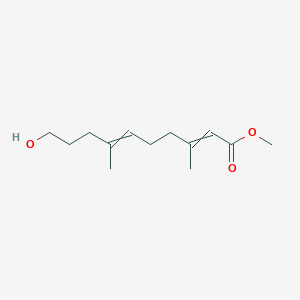
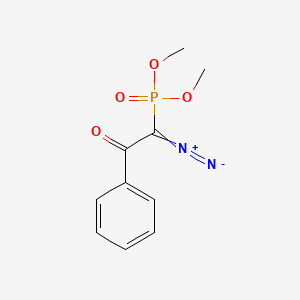
![1-[2-(2-Chlorophenyl)-4-methylpentyl]imidazole;nitric acid](/img/structure/B14621577.png)

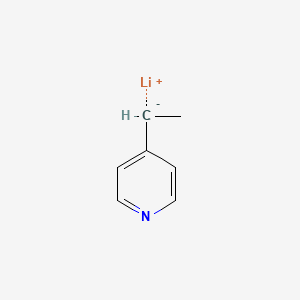
![1,4-Bis[(4-methylphenyl)methyl]naphthalene](/img/structure/B14621593.png)

